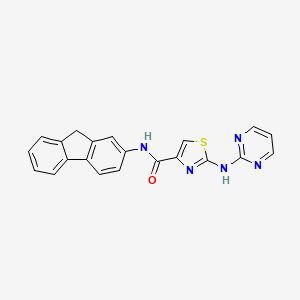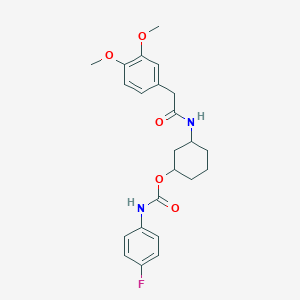
3-(2-(3,4-Dimethoxyphenyl)acetamido)cyclohexyl (4-fluorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(3,4-Dimethoxyphenyl)acetamido)cyclohexyl (4-fluorophenyl)carbamate, also known as CX-5461, is a small molecule inhibitor that has been developed as a potential anti-cancer drug. It targets RNA polymerase I, an enzyme that is overexpressed in cancer cells and plays a key role in the production of ribosomal RNA. Inhibition of RNA polymerase I leads to decreased ribosome biogenesis and protein synthesis, ultimately resulting in cancer cell death.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of related compounds demonstrate the broad applicability of similar chemical frameworks in organic chemistry. For instance, the synthesis of various heterocyclic compounds through condensation reactions showcases the chemical versatility of dimethoxyphenyl and fluorophenyl carbamate derivatives. These compounds are often characterized by their antimicrobial properties and potential for molecular docking studies, indicating their relevance in drug discovery and medicinal chemistry (Talupur, Satheesh, & Chandrasekhar, 2021).
Materials Science Applications
In materials science, derivatives similar to "3-(2-(3,4-Dimethoxyphenyl)acetamido)cyclohexyl (4-fluorophenyl)carbamate" are utilized in the synthesis of polyamides containing the cyclohexane structure. These compounds contribute to the development of polymers with enhanced thermal stability and solubility in polar aprotic solvents, which are desirable properties for high-performance materials (Hsiao, Yang, Wang, & Chuang, 1999).
Pharmacological Research
In pharmacological research, carbamate derivatives exhibit binding characteristics to specific receptors, such as peripheral benzodiazepine receptors, highlighting their potential in developing novel therapeutic agents. The study of binding characteristics provides insights into the receptor affinity and selectivity of these compounds, which is crucial for drug design and development (Chaki, Funakoshi, Yoshikawa, Okuyama, Okubo, Nakazato, Nagamine, & Tomisawa, 1999).
Photophysical Studies
Research on the photophysical properties of carbazole and tetrafluoroaniline derivatives, which share structural similarities with the compound , reveals their potential applications in optical materials and sensors. These studies focus on understanding the excited state dynamics, charge transfer processes, and fluorescence properties, essential for designing materials with specific optical characteristics (Ghosh, Mitra, Saha, & Basu, 2013).
Propiedades
IUPAC Name |
[3-[[2-(3,4-dimethoxyphenyl)acetyl]amino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O5/c1-29-20-11-6-15(12-21(20)30-2)13-22(27)25-18-4-3-5-19(14-18)31-23(28)26-17-9-7-16(24)8-10-17/h6-12,18-19H,3-5,13-14H2,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOJIFFSOOUNJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(3,4-Dimethoxyphenyl)acetamido)cyclohexyl (4-fluorophenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


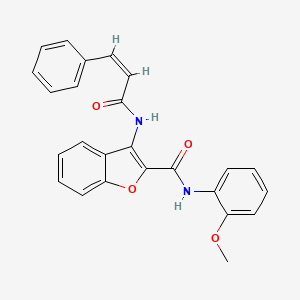
![3,4-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2952600.png)

![1-Phenyl-1,6-diazaspiro[3.3]heptane oxalate](/img/structure/B2952602.png)
![2-Amino-2-[3-(trifluoromethyl)cyclohexyl]acetic acid;hydrochloride](/img/structure/B2952603.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2952604.png)
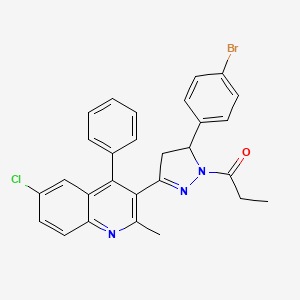
![2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2952610.png)
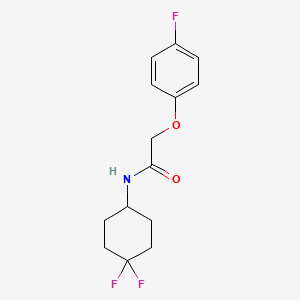
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2952614.png)
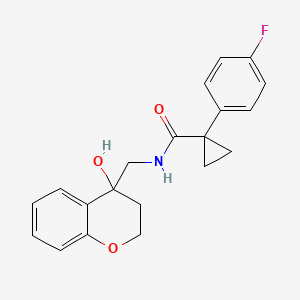
![N-(3,4-dichlorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2952618.png)
